(2-methoxyphenyl)[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
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Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family.
- This compound features a triazolo-pyrimidine core fused with phenyl rings and methoxy groups. It exhibits interesting properties due to this unique structure.
Preparation Methods
- Synthetic routes for this compound involve cyclization reactions. One approach is the reaction of appropriately substituted hydrazines with suitable carbonyl compounds.
- Industrial production methods may vary, but researchers often employ microwave-assisted or solvent-free conditions for efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized to form a corresponding N-oxide.
Reduction: Reduction of the triazolo-pyrimidine ring can yield dihydro derivatives.
Substitution: Aromatic substitution reactions can modify the phenyl rings.
- Common reagents include hydrazine derivatives, strong acids, and Lewis acids.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antitumor or antimicrobial agent.
Materials Science: It may find use in energetic materials due to its unique structure.
Biological Studies: Investigating its interactions with enzymes or receptors is crucial.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific targets (e.g., enzymes, receptors) due to its structural features.
- Further studies are needed to elucidate the precise pathways.
Comparison with Similar Compounds
- Similar compounds include other triazolo-pyrimidines or related heterocycles.
- Uniqueness lies in its fused phenyl rings and methoxy groups.
Properties
Molecular Formula |
C26H24N4O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(2-methoxyphenyl)-[5-(4-methoxyphenyl)-7-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C26H24N4O3/c1-32-20-14-12-19(13-15-20)22-16-23(18-8-4-3-5-9-18)30-26(27-17-28-30)29(22)25(31)21-10-6-7-11-24(21)33-2/h3-15,17,22-23H,16H2,1-2H3 |
InChI Key |
KTFRDXULSCNXTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2C(=O)C4=CC=CC=C4OC)C5=CC=CC=C5 |
Origin of Product |
United States |
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